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Compound of Interest

Compound Name: Dimdazenil

Cat. No.: B526592

For Researchers, Scientists, and Drug Development Professionals

Dimdazenil, also known as EVT-201, is a novel partial positive allosteric modulator of the
GABA-A receptor, recently approved in China for the treatment of insomnia. This technical
guide provides an in-depth look at its chemical structure and a plausible synthesis pathway,
compiling available data for researchers and professionals in drug development.

Chemical Structure and Properties

Dimdazenil is an imidazobenzodiazepine derivative. Its chemical structure is characterized by
a fused imidazole ring onto a benzodiazepine core, with a substituted oxadiazole moiety. This
structure confers its specific pharmacological properties, including its partial agonism and
selectivity for certain GABA-A receptor subunits.

The systematic IUPAC name for Dimdazenil is 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-
oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one. Key chemical identifiers
and properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b526592?utm_src=pdf-interest
https://www.benchchem.com/product/b526592?utm_src=pdf-body
https://www.benchchem.com/product/b526592?utm_src=pdf-body
https://www.benchchem.com/product/b526592?utm_src=pdf-body
https://www.mdpi.com/1420-3049/11/8/583
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J8AF7CLE4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b526592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-
IUPAC Name oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1]

[2]benzodiazepin-6-one

Molecular Formula C17H17CIN60O2
Molar Mass 372.81 g-mol-1][3]
CAS Number 308239-86-3

Clc4ccee3n2cnc(clnc(onl)CN(C)C)c2CN(C(=0
)c34)C

SMILES

1S/C17H17CIN6O2/c1-22(2)8-13-20-16(21-26-
InChl 13)15-12-7-23(3)17(25)14-10(18)5-4-6-
11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3

InChlKey JCYLWUVDHLVGER-UHFFFAQYSA-N
Stereochemistry Achiral[2][4]

Topological Polar Surface Area 73.1 A?[5]

Rotatable Bonds 3[5]

Hydrogen Bond Acceptors 6[5]

Hydrogen Bond Donors 0[5]

Pharmacological Data

Dimdazenil's therapeutic effect is derived from its action as a partial positive allosteric
modulator of the GABA-A receptor. It exhibits a degree of selectivity for the al subunit, which is
thought to be responsible for the sedative effects of benzodiazepines.
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Parameter Value

Partial positive allosteric modulator of the
GABA-A receptor.

Mechanism of Action

2- to 4-fold higher functional affinity for the al

Receptor Subunit Selectivity subunit relative to the a2, a3, and a5 subunits.
[1]

Tmax (Time to Peak Plasma Concentration) 0.5-1.5 hours.

Terminal Half-life (t1/2z) 3.50 to 4.32 hours.

Synthesis Pathway

The synthesis of Dimdazenil, as an imidazobenzodiazepine, involves the construction of the
fused tricyclic core followed by the introduction of the substituted oxadiazole side chain. While
the precise, step-by-step industrial synthesis is proprietary, a plausible pathway can be
constructed based on known synthetic methodologies for this class of compounds and
information from related patents.

A key strategy for forming the imidazobenzodiazepine core is the condensation of a
benzodiazepine precursor with a suitable reagent to build the imidazole ring. One common
method involves the use of an isocyanoacetate derivative. The following diagram illustrates a
potential synthetic route.

Core Imidazebenzodiazepine Synthesis

xxxxxxxxxxxxxxxxx
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Caption: A plausible synthetic pathway for Dimdazenil.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of an
imidazobenzodiazepine core structure, which would be adapted for the specific synthesis of
Dimdazenil.

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (A
benzodiazepine intermediate)

¢ To a solution of 2-amino-5-chlorobenzophenone in an appropriate solvent such as pyridine,
add glycine ethyl ester hydrochloride.

¢ Heat the reaction mixture to reflux for several hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, cool the mixture and pour it into ice water.

» The precipitated solid is collected by filtration, washed with water, and dried to yield the
benzodiazepine intermediate.

» The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Formation of the Imidazobenzodiazepine Core

e The benzodiazepine intermediate from the previous step is dissolved in a suitable aprotic
solvent, for example, dichloromethane.

e The solution is treated with a halogenating agent, such as phosphorus oxychloride or a
triphenylphosphine/carbon tetrachloride mixture, to form the corresponding imino chloride.

e The imino chloride is then reacted with ammonia to form the corresponding amidine.

e The amidine is subsequently condensed with ethyl isocyanoacetate in the presence of a
base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
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e The reaction mixture is heated to facilitate the cyclization and formation of the imidazole ring.

o After the reaction is complete, the mixture is worked up by pouring it into water and
extracting the product with an organic solvent.

e The organic layer is washed, dried, and concentrated. The resulting crude product is purified
by column chromatography to yield the imidazobenzodiazepine core.

Step 3: Introduction of the Side Chain and Final Modifications

e The imidazobenzodiazepine core undergoes N-methylation at the benzodiazepine nitrogen,
typically using a methylating agent like methyl iodide in the presence of a base.

e The subsequent introduction of the 5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl side chain
at the 3-position of the imidazole ring would likely involve the reaction of a suitably
functionalized precursor of the imidazobenzodiazepine with a pre-formed oxadiazole
derivative. This could involve a coupling reaction.

e The final product, Dimdazenil, would then be isolated and purified using standard
techniques such as chromatography and recrystallization.

It is important to note that these are illustrative protocols and the actual synthesis would require
specific optimization of reagents, conditions, and purification methods. For precise detalils,
consulting the relevant patent literature, such as patent CN111620834, is recommended.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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